3-(3-bromo-4-methoxyphenyl)-N-cyclohexyl-N-methylacrylamide
Description
3-(3-Bromo-4-methoxyphenyl)-N-cyclohexyl-N-methylacrylamide (CAS: 302574-18-1) is an acrylamide derivative featuring a 3-bromo-4-methoxyphenyl substituent attached to an α,β-unsaturated carbonyl system. The nitrogen of the acrylamide is further substituted with a cyclohexyl and a methyl group, conferring steric bulk and lipophilicity.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-cyclohexyl-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c1-19(14-6-4-3-5-7-14)17(20)11-9-13-8-10-16(21-2)15(18)12-13/h8-12,14H,3-7H2,1-2H3/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFAEOKVZMDGFX-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C=CC2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCCCC1)C(=O)/C=C/C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324712 | |
| Record name | (E)-3-(3-bromo-4-methoxyphenyl)-N-cyclohexyl-N-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
302574-18-1 | |
| Record name | (E)-3-(3-bromo-4-methoxyphenyl)-N-cyclohexyl-N-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-methoxyphenyl)-N-cyclohexyl-N-methylacrylamide typically involves the following steps:
Bromination: The starting material, 4-methoxyaniline, undergoes bromination to introduce a bromine atom at the meta position.
Acrylamide Formation: The brominated product is then reacted with acryloyl chloride in the presence of a base to form the acrylamide moiety.
Cyclohexyl and Methyl Substitution: Finally, the acrylamide is treated with cyclohexylamine and methyl iodide to introduce the cyclohexyl and methyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-4-methoxyphenyl)-N-cyclohexyl-N-methylacrylamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the acrylamide moiety can undergo reduction.
Polymerization: The acrylamide group can participate in polymerization reactions to form polymers.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Hydroxylated derivatives.
Reduction: Reduced acrylamide derivatives.
Polymerization: Polymers with acrylamide units.
Scientific Research Applications
3-(3-bromo-4-methoxyphenyl)-N-cyclohexyl-N-methylacrylamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Its polymerization properties make it useful in the development of new materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of brominated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-N-cyclohexyl-N-methylacrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Pyrazolone and Oxadiazole Derivatives ()
A series of compounds synthesized in SAR studies () share the 3-bromo-4-methoxyphenyl motif but differ in core structure and substituents:
| Compound ID | Core Structure | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | Acrylamide | 3-Bromo-4-methoxyphenyl, N-cyclohexyl-N-methyl | α,β-unsaturated amide | Undisclosed (structural studies) |
| Compound 27 | Pyrazolone | Acetohydrazide, 4,4-dimethyl | Hydrazide, ketone | Antioxidant/antimicrobial agents |
| Compound 29 | Pyrazolone-oxadiazole | 1,3,4-Oxadiazole methyl | Heterocyclic amide | Enzyme inhibition (hypothetical) |
| Compound 33 | Pyrazolone-oxadiazole | 4-Methoxy-3-(pyridin-3-yl)phenyl | Pyridine ring | Enhanced binding affinity |
Key Differences :
- Substituent Effects : Replacement of the bromine atom in the target compound with a pyridinyl group (Compound 33) introduces basicity and hydrogen-bonding capability, which could modulate solubility and target interactions .
- Lipophilicity : The N-cyclohexyl-N-methyl group in the target compound increases lipophilicity (clogP ~4.5 estimated) relative to the more polar oxadiazole and piperidine derivatives (e.g., Compound 38, clogP ~3.2) .
Sulfonamide Analog ()
3-Bromo-N-cyclohexyl-4-methylbenzenesulfonamide (CAS: 850429-69-5) shares the N-cyclohexyl and brominated aromatic ring but replaces the acrylamide with a sulfonamide group:
| Property | Target Compound | Sulfonamide Analog |
|---|---|---|
| Functional Group | Acrylamide | Sulfonamide |
| Acidity (pKa) | ~10 (amide proton) | ~6 (sulfonamide proton) |
| Hydrogen-Bonding Capacity | Moderate (amide NH) | High (sulfonamide SO₂NH) |
| Bioactivity | Undisclosed | Likely protease inhibition |
Implications : The sulfonamide’s higher acidity and hydrogen-bonding capacity make it more suitable for targeting polar enzyme active sites, whereas the acrylamide’s conjugated system may favor interactions with hydrophobic pockets .
Dasantafil ()
Dasantafil (CAS: 569351-91-3), a PDE5 inhibitor, shares the 3-bromo-4-methoxyphenylmethyl group but incorporates it into a purine-dione scaffold:
| Feature | Target Compound | Dasantafil |
|---|---|---|
| Core Structure | Acrylamide | Purine-dione |
| Pharmacological Role | Undisclosed | PDE5 inhibition |
| Substituent Positioning | Directly on acrylamide | Benzyl-linked to purine |
However, Dasantafil’s purine core enables nucleotide mimicry, critical for PDE5 affinity, whereas the acrylamide’s rigidity may limit such mimicry .
Other Amide Derivatives ()
- N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8, ) : Differs in halogen (Cl vs. Br), hydroxamic acid group, and lack of α,β-unsaturation. The hydroxamic acid enhances metal-chelating properties, unlike the acrylamide’s electrophilic carbonyl .
- N-(4-Chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide () : Features a multi-methoxy benzamide core, offering contrasting electronic effects (electron-donating vs. electron-withdrawing bromine) .
Biological Activity
3-(3-bromo-4-methoxyphenyl)-N-cyclohexyl-N-methylacrylamide is a synthetic compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.
- Molecular Formula : C17H22BrNO
- Molecular Weight : 352.3 g/mol
- CAS Number : 1372813-05-2
The biological activity of this compound can be attributed to its structural features, which include:
- The presence of a bromo substituent that may enhance lipophilicity and cellular uptake.
- The methoxy group, which can influence the compound's interaction with biological targets.
- The acrylamide moiety, which is known for its reactivity and potential to form covalent bonds with nucleophilic sites in proteins.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, it has shown promise in vitro against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in animal models. It appears to modulate pro-inflammatory cytokines, thus demonstrating potential as an anti-inflammatory agent.
- Antimicrobial Properties : Some investigations have reported antimicrobial activity against specific bacterial strains, indicating its potential use in treating infections.
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The findings indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis, characterized by increased levels of caspase-3 activity and DNA fragmentation.
Case Study 2: Anti-inflammatory Effects
In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in serum levels of TNF-alpha and IL-6. Histological analysis revealed reduced infiltration of inflammatory cells in tissues treated with the compound compared to controls.
Case Study 3: Antimicrobial Activity
The antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli using the broth microdilution method. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity.
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
